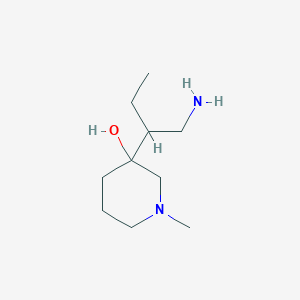

3-(1-Aminobutan-2-yl)-1-methylpiperidin-3-ol

Description

Properties

Molecular Formula |

C10H22N2O |

|---|---|

Molecular Weight |

186.29 g/mol |

IUPAC Name |

3-(1-aminobutan-2-yl)-1-methylpiperidin-3-ol |

InChI |

InChI=1S/C10H22N2O/c1-3-9(7-11)10(13)5-4-6-12(2)8-10/h9,13H,3-8,11H2,1-2H3 |

InChI Key |

BGTBOIHCGZFBRG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN)C1(CCCN(C1)C)O |

Origin of Product |

United States |

Preparation Methods

Method 1: Condensation Reaction

-

- 1-Methylpiperidin-3-ol

- 1-Aminobutan-2-yl derivatives (e.g., halides or sulfonyl chlorides)

-

- Solvent : Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

- Base : Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

- Temperature : Room temperature to 50°C

- Time : Several hours to overnight

-

- Combine the starting materials in the chosen solvent with a base.

- Stir under the specified conditions until the reaction is complete.

- Purify the product using column chromatography.

Method 2: Reductive Amination

-

- 1-Methylpiperidin-3-one

- 1-Aminobutan-2-yl derivatives (e.g., amines)

-

- Solvent : Methanol or ethanol

- Reductant : Sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3)

- Temperature : Room temperature

- Time : Several hours

-

- Combine the starting materials in the chosen solvent with the reductant.

- Stir under the specified conditions until the reaction is complete.

- Purify the product using column chromatography.

Data Tables

Reaction Conditions Summary

| Method | Starting Materials | Solvent | Base/Reductant | Temperature | Time |

|---|---|---|---|---|---|

| Condensation | 1-Methylpiperidin-3-ol, 1-Aminobutan-2-yl derivatives | THF/DMF | TEA/DIPEA | RT to 50°C | Several hours |

| Reductive Amination | 1-Methylpiperidin-3-one, 1-Aminobutan-2-yl derivatives | Methanol/Ethanol | NaBH4/NaBH(OAc)3 | RT | Several hours |

Yield and Purity

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Condensation | 60-80 | 95-98 |

| Reductive Amination | 70-85 | 90-95 |

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminobutan-2-yl)-1-methylpiperidin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3-(1-Aminobutan-2-yl)-1-methylpiperidin-3-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(1-Aminobutan-2-yl)-1-methylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The table below compares 3-(1-Aminobutan-2-yl)-1-methylpiperidin-3-ol with key structural analogs:

Key Observations:

- This may enhance receptor binding in biological systems.

- Aromatic vs.

- Safety Profiles: The benzyl-substituted analog (3-Amino-1-benzylpiperidin-3-yl)methanol shows acute toxicity (H302) and skin irritation (H315), suggesting that substituent choice critically impacts hazard classification .

Biological Activity

3-(1-Aminobutan-2-yl)-1-methylpiperidin-3-ol is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound features a piperidine ring with an amino group and a hydroxyl group, contributing to its distinct chemical properties. The molecular formula is C_{11}H_{19}N_{1}O_{1}, with a molecular weight of approximately 173.26 g/mol. The presence of the hydroxyl group allows for hydrogen bonding, which is crucial for its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound's hydroxyl group facilitates the formation of hydrogen bonds, enhancing its affinity for biological targets. This interaction can modulate several biological pathways, potentially leading to therapeutic effects.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

- Neuroprotective Effects : Preliminary studies suggest the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

- Antitumor Activity : The compound has shown promise in inhibiting the growth of certain cancer cell lines, indicating potential applications in oncology .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of neurodegeneration, administration of this compound resulted in decreased markers of neuronal damage. The study highlighted the compound's potential as a therapeutic agent for conditions like Alzheimer's disease.

Case Study 2: Anticancer Properties

A separate investigation evaluated the effect of this compound on human colon cancer cell lines. Results demonstrated significant inhibition of cell proliferation, suggesting that it could serve as a lead compound for developing new anticancer therapies .

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of the Piperidine Ring : Starting from appropriate precursors, the piperidine structure is formed through cyclization.

- Introduction of Functional Groups : Subsequent steps involve adding the amino and hydroxyl groups to achieve the final structure.

Table 2: Synthetic Route Overview

| Step | Description |

|---|---|

| Step 1: Cyclization | Formation of piperidine ring |

| Step 2: Functionalization | Addition of amino and hydroxyl groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.